An In-depth Technical Guide to 2-Phenoxyphenyl Isocyanate for Advanced Research
An In-depth Technical Guide to 2-Phenoxyphenyl Isocyanate for Advanced Research
This guide provides an in-depth exploration of 2-Phenoxyphenyl isocyanate, a versatile aromatic isocyanate with significant potential in organic synthesis, medicinal chemistry, and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, reactivity, synthesis, and applications, with a strong emphasis on safety and practical experimental design.
Introduction: The Strategic Value of 2-Phenoxyphenyl Isocyanate
2-Phenoxyphenyl isocyanate belongs to the highly reactive class of organic isocyanates, characterized by the functional group -N=C=O.[1] Its unique structure, featuring a phenoxy substituent ortho to the isocyanate group, imparts specific steric and electronic properties that make it a valuable reagent. The phenoxy group can influence the reactivity of the isocyanate and introduce a bulky, lipophilic moiety into target molecules. This is particularly relevant in drug discovery, where the modification of lead compounds to enhance their pharmacological profiles is a key objective. The isocyanate group itself is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds, enabling its use as a versatile building block for creating diverse molecular architectures.[2]
Core Properties of 2-Phenoxyphenyl Isocyanate
A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in research. The key properties of 2-Phenoxyphenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59377-20-7 | [3][4] |
| Molecular Formula | C₁₃H₉NO₂ | [3][4] |
| Molecular Weight | 211.22 g/mol | [3][4] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Density | 1.168 g/mL at 25 °C | [4] |
| Boiling Point | 162-164 °C at 14 Torr | [4] |
| Refractive Index | n²⁰/D 1.588 | [4] |
| Synonyms | 1-Isocyanato-2-phenoxybenzene, o-Phenoxyphenyl isocyanate | [4] |
Synthesis and Chemical Reactivity
Synthesis Pathway
Aromatic isocyanates like 2-Phenoxyphenyl isocyanate are typically synthesized from the corresponding primary amine, in this case, 2-phenoxyaniline.[1] The most common laboratory and industrial method involves phosgenation, where the amine is treated with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[5]
Reaction Scheme:
-
2-Phenoxyaniline + COCl₂ (or (Cl₃CO)₂CO / Triphosgene) → 2-Phenoxyphenyl isocyanate + 2 HCl
This reaction proceeds through a carbamoyl chloride intermediate.[1] Given the extreme toxicity of phosgene gas, the use of solid triphosgene in an inert solvent is the preferred method in a laboratory setting.[5]
Core Reactivity
The carbon atom of the isocyanate group is highly electrophilic and is readily attacked by nucleophiles. This reactivity is the cornerstone of its utility in synthesis.
-
Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically very fast, often diffusion-controlled, and does not require a catalyst.[2][6][7]
-
Reaction with Alcohols and Phenols: In the presence of a base catalyst, isocyanates react with alcohols and phenols to yield carbamates (urethanes).[1]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine and carbon dioxide gas.[1][7] The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. This reactivity with moisture necessitates handling and storage under anhydrous conditions.
Applications in Drug Development and Medicinal Chemistry
The unique properties of 2-Phenoxyphenyl isocyanate make it a valuable tool for medicinal chemists. Isocyanates, in general, are seeing increasing use in the development of advanced pharmaceuticals, from novel drug entities to sophisticated drug delivery systems.[8][9]
-
Scaffold Decoration and SAR Studies: 2-Phenoxyphenyl isocyanate can be used to introduce the 2-phenoxyphenylurea or 2-phenoxyphenylcarbamate moiety into a drug candidate. This allows for the systematic exploration of the structure-activity relationship (SAR). The bulky and lipophilic nature of the phenoxy group can be exploited to probe binding pockets of target proteins for favorable hydrophobic interactions.
-
Formation of Bioactive Ureas and Carbamates: Many biologically active compounds, including kinase inhibitors and enzyme modulators, feature urea or carbamate linkages. The reaction of 2-Phenoxyphenyl isocyanate with an amine- or hydroxyl-containing lead compound provides a straightforward method for generating libraries of potential drug candidates.
-
Polymer-Based Drug Delivery: Isocyanates are the fundamental building blocks of polyurethanes.[10][11] While 2-Phenoxyphenyl isocyanate is a monoisocyanate, the principles of its reactivity are applicable to the design of polyurethane-based drug delivery systems, which can be used for controlled-release formulations.[9][10]
Safety and Handling Protocols
Aromatic isocyanates are hazardous compounds and must be handled with stringent safety precautions.[12][13]
5.1. Hazard Summary
2-Phenoxyphenyl isocyanate is classified as:
-
Harmful if swallowed (H302)[14]
-
Harmful in contact with skin (H312)[14]
-
Causes skin irritation (H315)[14]
-
Causes serious eye irritation (H319)[14]
-
Harmful if inhaled (H332)[14]
-
May cause respiratory irritation (H335)[14]
The most significant health risk associated with isocyanates is sensitization .[12][15] Repeated exposure, even at very low levels, can lead to the development of an allergy. Once sensitized, an individual may experience a severe, life-threatening asthma-like reaction upon subsequent exposure to even minute quantities of the substance.[12][16]
5.2. Mandatory Handling Procedures
-
Engineering Controls: All work with 2-Phenoxyphenyl isocyanate must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute to prevent inhalation exposure.[12]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture, amines, alcohols, and bases.
-
Spill and Waste Management: Have a spill kit ready that includes an isocyanate-neutralizing solution (e.g., a mixture of water, detergent, and sodium carbonate). All waste contaminated with isocyanate must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional guidelines.[12]
5.3. First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[17]
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol details a representative synthesis of a disubstituted urea from 2-Phenoxyphenyl isocyanate and a primary amine (e.g., benzylamine). This reaction is a cornerstone of its application in medicinal chemistry.
6.1. Materials and Equipment
-
2-Phenoxyphenyl isocyanate
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
6.2. Step-by-Step Procedure
-
Preparation: Under an inert atmosphere of nitrogen, add benzylamine (1.0 equivalent) to a round-bottom flask containing anhydrous DCM.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of 2-Phenoxyphenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise via syringe.
-
Reaction Monitoring: The reaction is typically rapid and exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Workflow Visualization
Caption: Workflow for the synthesis of a disubstituted urea.
References
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
-
Patsnap. (2025). How Isocyanates Define New Frontiers in Healthcare?. [Link]
-
Unknown Source. (2025). How to Safely Handle Isocyanates?. [Link]
-
ScienceDirect. (n.d.). Urea Formation. [Link]
-
National Institutes of Health (NIH). (n.d.). The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]
-
California Department of Public Health (CDPH). (2014). Isocyanates: Working Safely. [Link]
-
Semantic Scholar. (2023). The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2'-Deoxycytidine-5'-monophosphate. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
Georganics. (n.d.). 2-Phenoxyphenyl isocyanate - High purity. [Link]
-
Georganics. (2011). SAFETY DATA SHEET 2-PHENOXYPHENYL ISOCYANATE. [Link]
-
Oakwood Chemical. (n.d.). 2-Phenoxyphenyl isocyanate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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